2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis
Compounds with pyrazole cores are often designed and synthesized for exploring their biological activities. For example, novel analogs of benzothiazolyl-substituted pyrazol-5-ones have been developed, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through a series of reactions, starting from aminobenzothiazole nucleus derivatives, and were tested for their antibacterial and cytotoxic activities, showing effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).
Biological Activities
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been explored for their antimicrobial and anticancer potentials. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines were investigated, revealing potent cytotoxicity against various cancer cell lines, with some compounds displaying IC50 values less than 10 nM. These derivatives were synthesized through the reaction of specific quinoline derivatives with primary amines, showcasing significant growth inhibitory properties (Deady et al., 2003).
Antitumor Properties
Novel pyrazole derivatives with attached oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential as therapeutic agents (Hafez et al., 2016).
Mechanistic Studies
Understanding the mechanism of action is crucial for the development of new drugs. Research on pyrazole derivatives aims to elucidate their interaction with biological targets, contributing to the design of more effective and selective compounds. For example, the molecular interaction of specific cannabinoid receptor antagonists has been studied to develop unified pharmacophore models for CB1 receptor ligands, aiding in the design of new therapeutic agents (Shim et al., 2002).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-6-23-13(3)16(12(2)22-23)11-20-21-17(24)18(4,5)25-15-9-7-14(19)8-10-15/h7-11H,6H2,1-5H3,(H,21,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYGYWOJBHJEQ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.